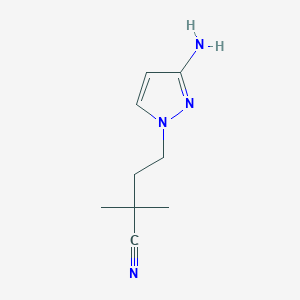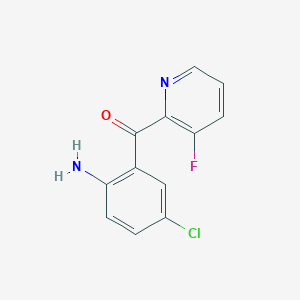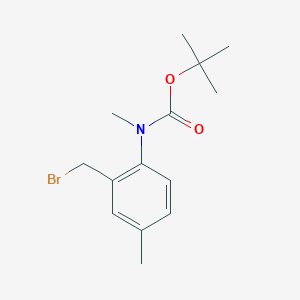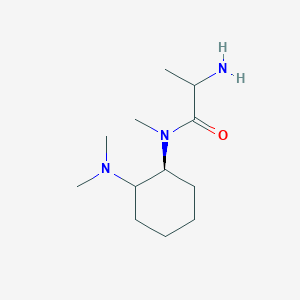
4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is a synthetic organic compound featuring a pyrazole ring substituted with an amino group and a nitrile group attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Attachment of the Butanenitrile Moiety: The final step involves the alkylation of the pyrazole derivative with a suitable nitrile-containing alkylating agent, such as 2,2-dimethylbutanenitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions to introduce various substituents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and the amino group are crucial for its interaction with biological molecules, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(3-amino-1H-pyrazol-1-yl)butanenitrile: Lacks the dimethyl substitution, which may affect its chemical reactivity and biological activity.
4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile: Has an additional carbon in the alkyl chain, potentially altering its properties.
Uniqueness
4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is unique due to the presence of both the pyrazole ring and the dimethylbutanenitrile moiety, which confer specific chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications.
特性
分子式 |
C9H14N4 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
4-(3-aminopyrazol-1-yl)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C9H14N4/c1-9(2,7-10)4-6-13-5-3-8(11)12-13/h3,5H,4,6H2,1-2H3,(H2,11,12) |
InChIキー |
QZXAQRWTDCITJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCN1C=CC(=N1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13084215.png)


![6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B13084229.png)

![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)

![1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084242.png)
![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)

![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13084253.png)

